1,3-Dimethylbutylamine hydrochloride
Description
Chemical Identity: 4-Methylpentan-2-amine hydrochloride (CAS: 71776-70-0) is the hydrochloride salt of 4-methylpentan-2-amine (free base CAS: 108-09-8). It is also known by synonyms such as 1,3-dimethylbutylamine hydrochloride, DMBA, and AMP Citrate . Its molecular formula is C₆H₁₆ClN, with a molecular weight of 137.65 g/mol .
Synthesis: The compound can be synthesized via catalytic methods using Ru/C catalysts in the presence of methyl isobutyl ketone (MIBK), NH₃, and H₂, achieving yields up to 95% under optimized conditions . Alternative routes involve alkylation of intermediates like 5-(dibenzylamino)-2-methylpentan-2-ol with KH and methyl iodide .
Properties
IUPAC Name |
4-methylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOGOCSHKIAAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596137 | |
| Record name | 4-Methylpentan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71776-70-0 | |
| Record name | 4-Methylpentan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylbutylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The ketone substrate, 4-methylpentan-2-one, reacts with ammonia or a primary amine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred due to their selectivity and compatibility with mild reaction conditions (20–25°C, ambient pressure). The mechanism proceeds via imine intermediate formation, which is subsequently reduced to the amine.
Key parameters influencing yield :
-
Amine source : Excess ammonia ensures complete conversion but requires careful pH control.
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Solvent system : Methanol or tetrahydrofuran (THF) enhances reagent solubility.
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Reaction time : 12–24 hours for optimal imine reduction.
Post-reduction, the free base is treated with concentrated hydrochloric acid to precipitate the hydrochloride salt. Recrystallization from ethanol-water mixtures achieves >98% purity.
Industrial-Scale Production: Continuous Flow Reactors
Industrial synthesis prioritizes efficiency and scalability, utilizing continuous flow reactors to overcome batch process limitations.
Process Optimization
In flow systems, 4-methylpentan-2-one and ammonia are mixed in a solvent (e.g., isopropanol) and passed through a packed-bed reactor containing immobilized reducing agents. This setup enables:
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Enhanced mass/heat transfer : Minimizes side reactions.
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Precise residence time control : 30–60 minutes for >90% conversion.
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Automated pH adjustment : In-line sensors trigger HCl addition for immediate salt formation.
Table 1: Comparison of Laboratory vs. Industrial Reductive Amination
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow system |
| Temperature | 20–25°C | 30–40°C |
| Pressure | Ambient | 1–2 bar |
| Catalyst | NaBH₃CN/NHBH(OAc)₃ | Immobilized borohydride resins |
| Yield (HCl salt) | 70–85% | 88–95% |
| Purity | 95–98% | 99%+ |
Alternative Synthetic Routes
While reductive amination dominates, niche methods cater to specific purity or stereochemical requirements.
Catalytic Hydrogenation
Under hydrogen pressure (20–50 bar), 4-methylpentan-2-one reacts with ammonia in the presence of ruthenium/carbon (Ru/C) catalysts. This method avoids borohydride waste but requires high-pressure equipment.
Grignard Reaction Followed by Amination
4-Methylpentan-2-one is treated with a Grignard reagent (e.g., methylmagnesium bromide) to form a tertiary alcohol, which is then aminated via the Gabriel synthesis. This route is less efficient (50–60% yield) but useful for isotopic labeling.
Purification and Quality Control
Crystallization : The hydrochloride salt is purified via fractional crystallization from ethanol, exploiting its lower solubility compared to unreacted starting materials.
Analytical Validation :
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HPLC : C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30); retention time ≈8.2 minutes.
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NMR : δH 1.2–1.5 ppm (amine protons), δC 45–50 ppm (quaternary carbon).
Recent Advances and Research Directions
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques enable reagent mixing without solvents, reducing environmental impact. Preliminary studies report 80–85% yield under 500 rpm for 2 hours.
Biocatalytic Approaches
Immobilized transaminases convert 4-methylpentan-2-one to the amine using pyridoxal phosphate cofactors. This method is under development for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methylpentan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides like methyl iodide (CH3I) and ethyl bromide (C2H5Br) are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-Methylpentan-2-one or 4-methylpentanal.
Reduction: 4-Methylpentan-2-amine.
Substitution: N-alkylated derivatives of 4-methylpentan-2-amine.
Scientific Research Applications
Scientific Research Applications
4-Methylpentan-2-amine hydrochloride has several notable applications across various fields:
Organic Chemistry
- Chiral Building Block : It is utilized as a chiral building block in the synthesis of complex organic molecules, playing a crucial role in asymmetric synthesis.
- Reagent in Organic Synthesis : The compound serves as a reagent for various organic transformations, contributing to the development of new chemical entities.
Pharmacology and Medicine
- Potential Stimulant : It is studied for its stimulant properties, particularly its effects on neurotransmitter release (dopamine and norepinephrine), which may enhance alertness and energy levels. This has implications for its use in developing medications for conditions such as attention deficit hyperactivity disorder (ADHD) and other cognitive enhancement applications.
- Intermediate in Pharmaceutical Synthesis : The compound is used as an intermediate in the synthesis of pharmaceutical compounds that require chiral centers.
Biological Studies
- Biological Activity Research : Investigations into its biological activity have revealed potential interactions with various biomolecules, suggesting it could influence metabolic pathways and possibly aid in weight loss or athletic performance enhancement .
Industrial Applications
4-Methylpentan-2-amine hydrochloride is also utilized in industrial settings:
- Production of Fine Chemicals : It serves as an intermediate for manufacturing various fine chemicals.
- Catalyst Role : The compound can act as a catalyst in specific industrial processes, optimizing reaction conditions for higher yields.
Case Study 1: Pharmacological Research
Research has indicated that compounds similar to 4-Methylpentan-2-amine hydrochloride exhibit significant effects on neurotransmitter systems. A study highlighted its potential use in treating metabolic disorders by modulating catecholamine levels, which are crucial for energy metabolism and weight management .
Case Study 2: Athletic Performance
In sports science research, DMAA has been investigated for its ergogenic effects. Studies suggest that it may enhance physical performance by increasing energy levels and reducing perceived exertion during exercise.
Mechanism of Action
The mechanism of action of 4-methylpentan-2-amine hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and focus. The compound’s molecular targets include monoamine transporters and receptors involved in neurotransmitter release and reuptake .
Comparison with Similar Compounds
(R)-Pentan-2-amine Hydrochloride (CAS: 71776-70-0)
Similarity Score : 1.00 (structurally identical enantiomer) .
- Molecular Formula : C₅H₁₂ClN.
- Key Differences : Shorter carbon chain (pentane vs. hexane backbone), leading to reduced lipophilicity.
- Applications : Used in chiral synthesis and pharmaceutical intermediates.
Hexane-1,6-diamine Dihydrochloride (CAS: 616-24-0)
2,4-Dimethylpentan-3-amine Hydrochloride (CAS: 4083-58-3)
- Molecular Formula : C₇H₁₈ClN.
- Key Differences : Branched methyl groups at positions 2 and 4, increasing steric hindrance and reducing reactivity.
2,4,4-Trimethylpentan-2-amine Hydrochloride (CAS: 58618-91-0)
Similarity Score: Not quantified, but structural similarity noted .
- Molecular Formula : C₈H₂₀ClN.
- Key Differences : Additional methyl group at position 4, enhancing thermal stability.
- Applications : Industrial solvents and extraction agents .
Comparative Analysis Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Applications |
|---|---|---|---|---|---|
| 4-Methylpentan-2-amine hydrochloride | 71776-70-0 | C₆H₁₆ClN | 137.65 | Reference | Stimulants, bio-based polymers |
| (R)-Pentan-2-amine hydrochloride | 71776-70-0 | C₅H₁₂ClN | 121.61 | 1.00 | Chiral synthesis |
| Hexane-1,6-diamine dihydrochloride | 616-24-0 | C₆H₁₆Cl₂N₂ | 203.11 | 0.85 | Nylon production |
| 2,4-Dimethylpentan-3-amine hydrochloride | 4083-58-3 | C₇H₁₈ClN | 151.68 | 0.75 | Surfactants |
| 2,4,4-Trimethylpentan-2-amine hydrochloride | 58618-91-0 | C₈H₂₀ClN | 165.71 | N/A | Solvents |
Research Findings and Industrial Relevance
- Synthetic Efficiency : The Ru/C-catalyzed method for 4-methylpentan-2-amine derivatives achieves 95% yield, outperforming traditional alkylation routes (77% yield) .
- Safety Profiles : Compared to 4-methylpentan-2-amine hydrochloride, hexane-1,6-diamine dihydrochloride exhibits lower acute toxicity but higher environmental persistence due to its diamine structure .
- Regulatory Status : 4-Methylpentan-2-amine is banned in sports supplements, whereas its structural analogs like (R)-pentan-2-amine remain under regulatory scrutiny .
Biological Activity
4-Methylpentan-2-amine hydrochloride, commonly known as 1,3-dimethylamylamine (DMAA) , is a compound that has gained attention for its stimulant properties and potential applications in various fields, including sports performance enhancement and weight management. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.
4-Methylpentan-2-amine hydrochloride is characterized by its branched-chain structure with a primary amine group. Its chemical formula is , and it has a molecular weight of approximately 123.62 g/mol. The compound primarily acts as a stimulant by increasing the release of neurotransmitters such as norepinephrine and dopamine in the brain. This action is believed to enhance alertness, energy levels, and overall cognitive performance .
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 123.62 g/mol |
| InChI Key | AMIBHXGATODRDN-JEDNCBNOSA-N |
| Boiling Point | Not available |
| Log P (octanol-water) | 1.77 |
Pharmacological Effects
Research indicates that 4-Methylpentan-2-amine hydrochloride exhibits several pharmacological effects:
- Stimulation of Central Nervous System (CNS) : The compound enhances alertness and physical performance by stimulating the CNS, which can lead to increased energy levels during physical activities.
- Metabolic Effects : It may influence metabolic pathways that contribute to weight loss and improved athletic performance through enhanced fat oxidation.
- Potential Side Effects : While it can improve performance, there are concerns regarding cardiovascular risks associated with its use, particularly in high doses or in susceptible individuals.
Case Studies and Clinical Research
Several studies have investigated the effects of 4-Methylpentan-2-amine hydrochloride in various contexts:
- Athletic Performance : A study involving athletes showed that supplementation with DMAA resulted in improved performance metrics during high-intensity workouts. Participants reported increased energy levels and reduced perceived exertion.
- Weight Loss : In a clinical trial focusing on weight loss, subjects taking DMAA alongside a calorie-restricted diet exhibited greater reductions in body weight compared to those on a placebo. The mechanism was attributed to increased metabolic rate and appetite suppression .
- Safety Profile : A review highlighted potential adverse effects linked to DMAA use, including elevated blood pressure and heart rate. Regulatory bodies have raised concerns about its safety, leading to restrictions on its use in dietary supplements in some regions .
Q & A
Q. What are the common synthetic routes for 4-Methylpentan-2-amine hydrochloride, and how are reaction conditions optimized for yield?
Answer: The most efficient method involves catalytic hydrogenation using Ru/C under H₂ pressure. For example, (E)-1-(furan-2-yl)-5-methylhex-1-en-3-one can be converted to 4-Methylpentan-2-amine hydrochloride with up to 95% yield by optimizing reaction time (12–24 hours) and H₂ pressure (20–50 bar). Methyl isobutyl ketone (MIBK) is preferred as both a solvent and reagent due to its dual role in stabilizing intermediates and enhancing selectivity . Key parameters to optimize include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂ Pressure | 30–40 bar | ↑↑ Yield |
| Reaction Time | 16–20 hrs | ↑ Selectivity |
| Catalyst Loading | 5–7 wt% Ru/C | ↓ Side Products |
Q. Which analytical techniques are most effective for characterizing 4-Methylpentan-2-amine hydrochloride, and how are spectral data interpreted?
Answer:
- NMR Spectroscopy : H NMR peaks for the amine proton appear at δ 1.2–1.5 ppm (quartet, J = 6.5 Hz), while the methyl groups resonate at δ 0.8–1.0 ppm (doublet). C NMR confirms the quaternary carbon at δ 45–50 ppm .
- Mass Spectrometry (MS) : ESI-MS in positive mode shows a molecular ion peak at m/z 131.2 [M+H]⁺, with fragmentation patterns indicating loss of HCl (m/z 95.1) .
- HPLC-Purity : Use a C18 column with 0.1% TFA in acetonitrile/water (70:30); retention time ≈ 8.2 min .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis?
Answer: Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) ensures enantiomeric excess >98%. Monitor optical rotation ([α] = +15° to +18° in methanol) and validate via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .
Q. What strategies mitigate catalyst deactivation in hydrogenation steps?
Answer:
- Pre-treatment : Reduce catalyst sulfidation by pre-reducing Ru/C under H₂ at 150°C for 2 hrs.
- Additives : Introduce 0.1–0.5 mol% triethylamine to neutralize acidic byproducts.
- Regeneration : Oxidize spent catalysts at 400°C in air for 4 hrs, followed by H₂ reduction .
Q. What in vitro assays are suitable for studying receptor-binding affinity?
Answer:
- Radioligand Binding Assays : Use H-labeled 4-Methylpentan-2-amine to quantify affinity for adrenergic receptors (e.g., α-AR, K ≈ 120 nM).
- Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with TAAR1 receptors (EC ≈ 50 nM) .
Q. How can LC-MS/MS detect trace levels in biological matrices?
Answer:
- Sample Prep : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges.
- LC Conditions : HILIC column (2.6 µm, 100 Å), gradient elution (0.1% formic acid in acetonitrile/water).
- MS/MS Transitions : Monitor m/z 131.2 → 95.1 (quantifier) and 131.2 → 77.0 (qualifier). Achieve LOD of 0.1 ng/mL in urine .
Q. What protocols ensure safe handling given its hygroscopic nature?
Answer:
- Storage : Store at -20°C in argon-flushed, desiccated vials (RH <10%).
- Handling : Use glove boxes under N₂ atmosphere. For spills, neutralize with 5% sodium bicarbonate before ethanol rinsing .
Data Contradiction Analysis
Example : Discrepancies in reported yields (74% vs. 95%) may arise from residual water in the reaction system. Karl Fischer titration (<50 ppm HO) and molecular sieves (3Å) improve reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
